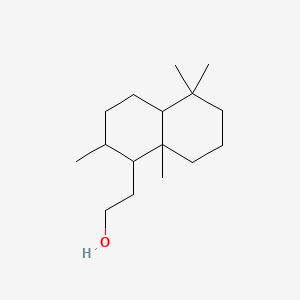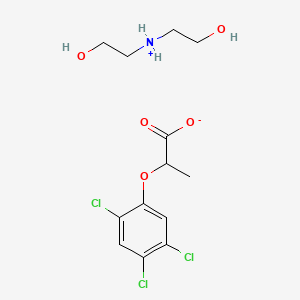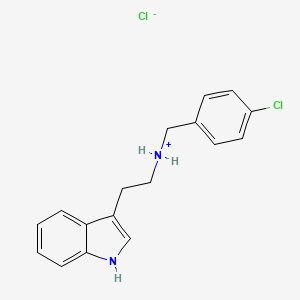![molecular formula C18H38O2 B13766259 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol CAS No. 70709-98-7](/img/structure/B13766259.png)
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol is a chemical compound with a unique structure that includes a long alkyl chain and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol typically involves the reaction of 6-pentylundecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ethoxy linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethers or amines.
Applications De Recherche Scientifique
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the ethoxy group can participate in hydrogen bonding, further influencing its interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol: Similar in structure but with a tetrahydropyran ring instead of a long alkyl chain.
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol: Contains an aminopyridine group instead of a long alkyl chain.
Uniqueness
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in drug delivery systems and industrial formulations.
Propriétés
Numéro CAS |
70709-98-7 |
|---|---|
Formule moléculaire |
C18H38O2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2-(6-pentylundecan-6-yloxy)ethanol |
InChI |
InChI=1S/C18H38O2/c1-4-7-10-13-18(20-17-16-19,14-11-8-5-2)15-12-9-6-3/h19H,4-17H2,1-3H3 |
Clé InChI |
QYFQEGNEBQKTAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)(CCCCC)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


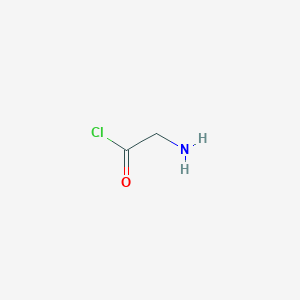
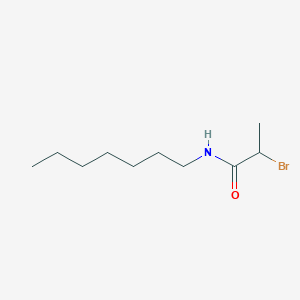
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
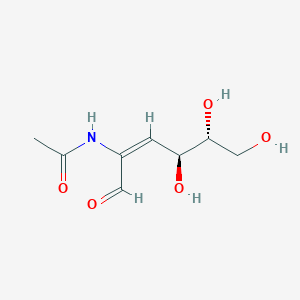
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
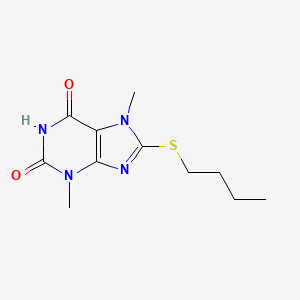
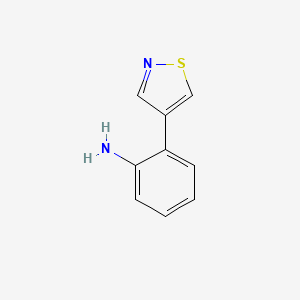


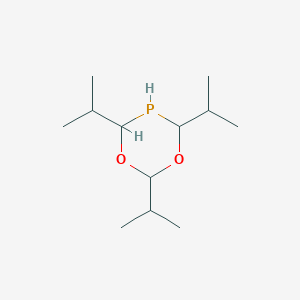
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
